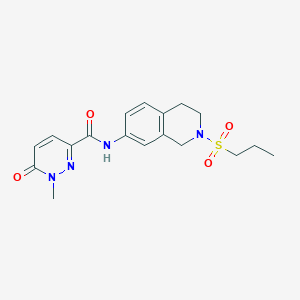
3-(Cyclopropylamino)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylamino)pyridine-2-carbonitrile, also known as CPAC, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. CPAC is a pyridine derivative that contains a cyclopropylamino group and a carbonitrile group, which make it a versatile molecule for various biological and chemical studies.
作用机制
The mechanism of action of 3-(Cyclopropylamino)pyridine-2-carbonitrile is not fully understood, but it is thought to involve the binding of 3-(Cyclopropylamino)pyridine-2-carbonitrile to the active site of the target enzyme or receptor, leading to inhibition of its activity. 3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to have high selectivity and potency for its targets, making it a promising lead compound for drug development.
Biochemical and Physiological Effects:
3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-(Cyclopropylamino)pyridine-2-carbonitrile has been shown to reduce glucose levels in diabetic mice by inhibiting PTP1B, a key regulator of insulin signaling. 3-(Cyclopropylamino)pyridine-2-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the adenosine A2A receptor, which is involved in the regulation of immune responses.
实验室实验的优点和局限性
3-(Cyclopropylamino)pyridine-2-carbonitrile has several advantages for lab experiments, including its high selectivity and potency for its targets, its relative ease of synthesis, and its stability under various conditions. However, 3-(Cyclopropylamino)pyridine-2-carbonitrile also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its potential applications in drug discovery and development. These include:
1. Further optimization of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its analogs for improved selectivity and potency for its targets.
2. Investigation of the pharmacokinetics and pharmacodynamics of 3-(Cyclopropylamino)pyridine-2-carbonitrile in vivo, including its bioavailability, distribution, metabolism, and excretion.
3. Development of 3-(Cyclopropylamino)pyridine-2-carbonitrile-based drugs for the treatment of various diseases, such as diabetes, cancer, and autoimmune disorders.
4. Study of the structure-activity relationship of 3-(Cyclopropylamino)pyridine-2-carbonitrile and its analogs to gain insights into their mechanism of action and improve their drug-like properties.
Conclusion:
In conclusion, 3-(Cyclopropylamino)pyridine-2-carbonitrile is a promising compound for scientific research due to its potential applications in drug discovery and development. Its high selectivity and potency for various targets make it a valuable lead compound for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its drug-like properties.
合成方法
The synthesis of 3-(Cyclopropylamino)pyridine-2-carbonitrile can be achieved through various methods, including the reaction of 2-cyano-3-bromopyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified through column chromatography or recrystallization.
科学研究应用
3-(Cyclopropylamino)pyridine-2-carbonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes and receptors, including the protein tyrosine phosphatase 1B (PTP1B), the adenosine A2A receptor, and the voltage-gated potassium channel Kv1.3. These enzymes and receptors are involved in various physiological processes and diseases, such as diabetes, cancer, and autoimmune disorders.
属性
IUPAC Name |
3-(cyclopropylamino)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-9-8(2-1-5-11-9)12-7-3-4-7/h1-2,5,7,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEHMVLXGQGHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)pyridine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)